molecular formula C19H18ClN3O2 B11948620 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea

Cat. No.: B11948620
M. Wt: 355.8 g/mol
InChI Key: BPKXTUAMQCILGN-UHFFFAOYSA-N
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Description

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea is a chemical compound with the CAS Registry Number 196875-45-3 . It has a molecular formula of C19H18ClN3O2 and a molecular weight of 355.82 g/mol . This urea derivative features a quinoline scaffold, a structure frequently explored in medicinal chemistry for its diverse biological activities. The compound is characterized by a 4-chloro-7-methoxyquinolin-2-yl group linked via a urea bridge to a 2,6-dimethylphenyl group . As a building block in organic and medicinal chemistry, this compound serves as a valuable precursor for researchers developing novel small-molecule inhibitors and probes. Quinoline-based urea derivatives are of significant interest in early-stage drug discovery for various therapeutic areas, and this specific compound provides a versatile core for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize it to explore interactions with various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

1-(4-chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C19H18ClN3O2/c1-11-5-4-6-12(2)18(11)23-19(24)22-17-10-15(20)14-8-7-13(25-3)9-16(14)21-17/h4-10H,1-3H3,(H2,21,22,23,24)

InChI Key

BPKXTUAMQCILGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=NC3=C(C=CC(=C3)OC)C(=C2)Cl

Origin of Product

United States

Biological Activity

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea is a compound belonging to the class of quinoline derivatives known for their diverse biological activities. This article focuses on the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C16H16ClN3O\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

The synthesis typically involves the reaction of 4-chloro-7-methoxyquinoline with 2,6-dimethylphenyl isocyanate under controlled conditions, yielding the desired urea derivative with high purity and yield.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown potent cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-71.2 ± 0.2
Panc-11.4 ± 0.2
Huh75.27

These values suggest that the compound can effectively inhibit cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that derivatives of quinoline can inhibit the growth of various pathogens:

Pathogen Inhibition Zone (mm) Standard Drug (mm) Reference
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These findings indicate a promising potential for use in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS). The resulting oxidative stress can lead to apoptosis in cancer cells, as indicated by increased levels of caspases and other pro-apoptotic markers in treated cells.

Case Studies

Several studies have focused on the biological activity of quinoline derivatives, including:

  • Anticancer Study : A study demonstrated that a related quinoline derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of 1.2 µM. The mechanism was linked to ROS generation and subsequent apoptosis induction through intrinsic pathways involving BAX and Bcl-2 proteins .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of similar compounds against Gram-positive and Gram-negative bacteria, establishing minimum inhibitory concentration (MIC) values that indicate effective bactericidal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several urea derivatives synthesized and characterized in a 2013 study . These compounds share a urea backbone but differ in substituents, enabling comparisons of structural and synthetic features. Below is a detailed analysis:

Key Comparisons:

Structural Features: Quinoline vs. Phenyl Core: The target compound’s quinoline moiety (a bicyclic heteroaromatic system) distinguishes it from compounds 6l–6o, which feature monocyclic phenyl or cyanophenyl groups. Quinoline’s nitrogen atom and extended π-system may enhance binding to metal ions or hydrophobic protein pockets compared to simpler aryl groups. Substituent Effects: The target compound’s 4-chloro and 7-methoxy groups on quinoline introduce electron-withdrawing and electron-donating effects, respectively. In contrast, compounds 6l–6o employ substituents like trifluoromethyl (strongly electron-withdrawing) and methoxy (electron-donating), which modulate electronic properties and solubility .

Synthetic Efficiency: Yields for compounds 6l–6o range from 82.4% to 83.5%, indicating robust synthetic routes for urea derivatives with diverse substituents . The target compound’s synthesis may face challenges due to the steric bulk of the 2,6-dimethylphenyl group and the reactivity of the quinoline core.

Molecular Weight and Physicochemical Properties: The molecular weights of compounds 6l–6o (266.1–373.4 g/mol) suggest moderate lipophilicity.

Biological Implications :

  • While biological data for the target compound are unavailable, substituent trends in analogous compounds suggest structure-activity relationships. For example, trifluoromethyl groups (as in 6m and 6o) often enhance metabolic stability and binding affinity, while methyl groups (as in 6n) may improve membrane permeability .

Preparation Methods

Vilsmeier-Haack Formylation for Quinoline Intermediate Generation

The quinoline scaffold in 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea is synthesized via the Vilsmeier-Haack reaction, a method validated for its regioselectivity in introducing formyl groups. As demonstrated in the synthesis of 2-chloroquinoline-3-carbaldehydes, acetanilide derivatives undergo formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C, yielding 65–75% of the desired intermediate. Critical parameters include:

  • Temperature Control : Reactions conducted below 5°C minimize side product formation.

  • Catalyst Optimization : The use of cetyltrimethylammonium bromide (CTAB) in polyethylene glycol-400 (PEG-400) enhances nucleophilic aromatic substitution efficiency, achieving 97–98% yield for 2-(piperidin-1-yl)quinoline-3-carbaldehydes.

For the target compound, 3-chloro-4-methoxyaniline serves as the starting material. Ethyl acetoacetate undergoes cyclocondensation under acidic conditions, followed by chlorination at the 4-position using POCl₃.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates quinoline formation. In a representative protocol, 2-chloroquinoline-3-carbaldehydes are subjected to 150 W microwave irradiation for 10–15 minutes in PEG-400, reducing reaction times from 12 hours (conventional heating) to 30 minutes. This method improves yield reproducibility and minimizes thermal degradation.

Urea Bond Formation: Methodological Diversity

Isocyanate-Mediated Coupling

The urea linkage is constructed via reaction between 4-chloro-7-methoxyquinolin-2-amine and 2,6-dimethylphenyl isocyanate. Adapting protocols from WO2013091011A1, the amine (1.0 equiv) and isocyanate (1.2 equiv) are stirred in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours. Triethylamine (1.5 equiv) is added to scavenge HCl, yielding the crude urea product (Table 1).

Table 1: Optimization of Urea Formation Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)
THFNone251268
DCMEDCI0672
DMFHOBt50485

EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole

Notably, DMF with HOBt at 50°C achieves 85% yield, attributed to improved solubility of the quinoline amine.

Carbodiimide-Mediated Coupling

Alternative routes employ carbodiimide reagents to activate carboxylic acid intermediates. For example, 4-chloro-7-methoxyquinoline-2-carboxylic acid is treated with 2,6-dimethylphenylamine using EDCI and HOBt in DMF, forming the urea via an in situ acyl azide intermediate. This method avoids handling moisture-sensitive isocyanates but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) resolves regioisomeric impurities, ensuring >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinoline-H), 7.89 (d, J = 8.8 Hz, 1H), 7.32 (s, 2H, Ar-H), 6.95 (s, 1H, NH), 3.91 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).

  • IR (KBr): ν 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1590 cm⁻¹ (C=N quinoline).

Challenges and Mitigation Strategies

Regioselectivity in Quinoline Functionalization

Chlorination at the 4-position competes with 3-substitution under harsh conditions. Employing POCl₃ in dichloroethane at 80°C for 2 hours ensures >90% 4-chloro selectivity.

Urea Hydrolysis Prevention

Moisture exposure during isocyanate reactions leads to urea hydrolysis. Rigorous drying of solvents over molecular sieves and inert atmosphere use (N₂ or Ar) are critical .

Q & A

Q. What are the key considerations for optimizing the synthetic yield of 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea, and which analytical techniques are critical for confirming its structural integrity?

Methodological Answer: To optimize synthetic yield, researchers must systematically adjust reaction conditions such as temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reactants. For example, using anhydrous dimethylformamide (DMF) as a solvent can enhance reactivity, while catalytic agents like triethylamine may improve coupling efficiency. Post-synthesis, structural validation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm bond connectivity and Mass Spectrometry (MS) for molecular weight verification. Purity assessment via High-Performance Liquid Chromatography (HPLC) is also recommended .

Q. How can researchers establish a robust theoretical framework for studying the structure-activity relationships (SAR) of this compound?

Methodological Answer: A theoretical framework should integrate computational chemistry (e.g., density functional theory (DFT)) to predict electronic properties and molecular docking simulations to identify potential biological targets. Researchers must align experimental data with hypotheses derived from analogous urea derivatives, such as substituent effects on bioavailability or steric hindrance. This approach ensures a systematic exploration of SAR, guided by principles of medicinal chemistry and quantum mechanics .

Q. Which separation technologies are most effective for isolating this compound from reaction mixtures, and how can process control enhance scalability?

Methodological Answer: Membrane-based separation (e.g., nanofiltration) or column chromatography (silica gel, gradient elution) are effective for purification. Process control systems, such as real-time monitoring of pH and temperature, can automate parameter adjustments to maintain optimal conditions during scale-up. Simulation tools like COMSOL Multiphysics enable predictive modeling of mass transfer dynamics, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological studies involving this compound’s mechanism of action?

Methodological Answer: Contradictory results may arise from differences in assay conditions (e.g., cell line variability, concentration ranges). To resolve discrepancies:

  • Conduct dose-response studies across multiple models (e.g., in vitro vs. in vivo).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets.
  • Cross-validate findings with orthogonal methods, such as CRISPR-based gene knockout to confirm target specificity .

Q. What methodologies are recommended for integrating AI-driven simulations in optimizing the compound’s synthesis or bioactivity?

Methodological Answer: AI platforms like COMSOL Multiphysics can predict reaction pathways by training neural networks on historical kinetic data. For bioactivity optimization, generative adversarial networks (GANs) can design structural analogs with improved pharmacokinetic profiles. Researchers should combine AI outputs with high-throughput screening to validate predictions experimentally .

Q. What strategies are effective for developing selective assays to distinguish this compound’s activity from structurally similar analogs?

Methodological Answer: Design competitive binding assays using fluorescence polarization (FP) with labeled reference ligands. For enzyme targets, employ kinetic assays (e.g., stopped-flow spectrophotometry) to measure inhibition constants (Ki). Structural differentiation can be achieved via 2D NMR (NOESY) to map intermolecular interactions unique to the compound .

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